Product packaging for N-(4-bromophenyl)-4-methylbenzamide(Cat. No.:CAS No. 158525-82-7)

N-(4-bromophenyl)-4-methylbenzamide

Cat. No.: B177033
CAS No.: 158525-82-7
M. Wt: 290.15 g/mol
InChI Key: LDZAMVJRGBUYEO-UHFFFAOYSA-N
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Description

General Context of Benzamides in Contemporary Chemical and Biological Sciences

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. nih.govwikipedia.org This structural motif is a cornerstone in medicinal chemistry and material science due to its versatile biological activities and its ability to form stable, predictable intermolecular interactions. researchgate.net The amide bond is a fundamental component of peptides and proteins, making benzamide (B126) derivatives readily recognizable by biological systems.

Beyond medicine, benzamides play a crucial role in supramolecular chemistry. rsc.org The amide group's capacity for strong and directional hydrogen bonding makes it an excellent building block for creating self-assembling, highly ordered nanostructures. rsc.orgnih.gov This has led to their use in the development of novel polymers, gels, and other advanced materials. researchgate.netnih.gov

Significance and Research Trajectory of N-(4-bromophenyl)-4-methylbenzamide and Structurally Related Analogues

This compound, with its specific substitution pattern, has emerged as a compound of interest in several research areas, primarily focusing on its synthesis, structural characterization, and as a scaffold for developing new compounds with potential biological activities.

The synthesis of this compound has been reported through various methods, often as part of broader studies exploring synthetic methodologies. One common approach involves the reaction of 4-methylbenzoyl chloride with 4-bromoaniline (B143363). rsc.org This straightforward synthesis makes it an accessible building block for more complex molecules.

While extensive biological data solely on this compound is not widespread in publicly available literature, its structural analogues have been the subject of more intensive investigation. For instance, derivatives where the methyl group or the bromo substituent are altered have been explored for their potential as anticancer and antimicrobial agents. ontosight.aiontosight.ainih.gov The presence of the bromine atom, a halogen, is of particular interest as it can participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding affinity. beilstein-journals.org

The research trajectory for this compound and its analogues points towards its utility as a foundational structure in the design of new functional molecules. Its well-defined synthesis and solid-state structure provide a reliable starting point for systematic modifications to explore structure-activity relationships. Future research is likely to focus on synthesizing and testing a wider range of derivatives for specific biological targets, leveraging the foundational knowledge gained from studying this core structure.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C14H12BrNO
Molecular Weight 290.16 g/mol
IUPAC Name This compound
InChI Key LDZAMVJRGBUYEO-UHFFFAOYSA-N fluorochem.co.uk
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Interactive Data Table: Research Highlights of this compound and Analogues

Research AreaKey FindingsRelevant Analogues
Synthesis Commonly synthesized from 4-methylbenzoyl chloride and 4-bromoaniline. rsc.orgN-(4-bromobenzyl)benzamide, chemsynthesis.com N-(4-acetylphenyl)-3-bromo-4-methylbenzamide ontosight.ai
Crystal Structure Detailed X-ray crystallographic data available, revealing molecular geometry.N-(3,5-Dimethylphenyl)-4-methylbenzamide researchgate.net
Biological Activity Analogues show potential anticancer and antimicrobial activities. ontosight.ainih.govN-[2-(4-bromophenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide, ontosight.ai N-(4-bromophenyl)thiazol-2-amine derivatives researchgate.net
Supramolecular Chemistry The benzamide core is a key building block for self-assembling materials. rsc.orgnih.govBenzene-1,3,5-tricarboxamides nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BrNO B177033 N-(4-bromophenyl)-4-methylbenzamide CAS No. 158525-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZAMVJRGBUYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158525-82-7
Record name 4'-BROMO-4-METHYLBENZANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(4-bromophenyl)-4-methylbenzamide

The construction of the core this compound structure relies on well-established methods for forming amide bonds. A classical and direct approach involves the coupling of 4-methylbenzoyl chloride with 4-bromoaniline (B143363). Alternative strategies may involve the reaction between 4-methylbenzoic acid and 4-bromoaniline facilitated by coupling agents.

The formation of the amide bond is a fundamental step in the synthesis of this compound. This can be achieved by reacting a derivative of 4-methylbenzoic acid with 4-bromoaniline. A common laboratory and industrial method involves the acylation of the amine. For instance, the reaction of 4-bromoaniline with 4-methylbenzoyl chloride would directly yield the target compound.

Modern amide bond formation techniques offer high efficiency and mild reaction conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an activator like 4-dimethylaminopyridine (B28879) (DMAP) can effectively couple a carboxylic acid (4-methylbenzoic acid) with an amine (4-bromoaniline). Another approach utilizes air-stable adducts of trimethylaluminium, which can facilitate the direct conversion of esters to amides in high yields. researchgate.net A traditional two-step process involves the initial bromination of aniline (B41778), followed by benzoylation of the resulting brominated product to form the benzanilide (B160483) structure. mdpi.com

Recent advancements in synthetic chemistry have enabled the direct functionalization of the C(sp²)–H bonds of benzanilide scaffolds, offering powerful tools for creating derivatives with high regioselectivity. These methods bypass the need for pre-functionalized starting materials, providing a more efficient route to a diverse range of compounds.

A significant breakthrough in the synthesis of brominated benzanilides is the development of switchable, site-selective C(sp²)–H bromination through the use of different promoters. mdpi.comdntb.gov.uanih.gov This strategy allows for the generation of different regioisomers from a single benzanilide starting material simply by selecting the appropriate promoter. mdpi.comnih.govresearchgate.net

Research has shown that the reaction's regioselectivity can be directed to either the aniline or the benzoyl ring of the benzanilide. nih.govrsc.org For instance, using a palladium catalyst typically directs bromination to the ortho-position of the aniline ring's amino group. mdpi.com Conversely, employing a promoter like hexafluoroisopropanol (HFIP) can steer the bromination to the para-position of the amino group, likely due to steric hindrance effects from the promoter. mdpi.com This promoter-regulated approach demonstrates excellent regioselectivity and tolerance for various functional groups, yielding the desired products in high amounts. mdpi.comdntb.gov.ua

Palladium-catalyzed C-H bond functionalization is a powerful method for the selective bromination of benzanilides. researchgate.net These reactions typically direct the bromine atom to the ortho-position of the directing amide group on the aniline ring. mdpi.com A general procedure involves reacting the benzanilide substrate with a brominating agent like N-bromosuccinimide (NBS) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂). mdpi.comrsc.org

The reaction is often carried out in a solvent system containing trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA), with an oxidant like sodium persulfate (Na₂S₂O₈). mdpi.com The amide group acts as an effective directing group, leading to the formation of a five-membered palladacycle intermediate, which facilitates the regioselective C-H activation and subsequent bromination. rsc.org This method has proven effective for a range of benzanilide substrates, including those with electron-donating and electron-withdrawing groups. mdpi.com

Table 1: General Conditions for Palladium-Catalyzed Ortho-Bromination of Benzanilides mdpi.com

ParameterCondition
SubstrateBenzanilide (1.0 equiv)
CatalystPd(OAc)₂ (0.1 equiv)
Brominating AgentNBS (1.2 equiv)
OxidantNa₂S₂O₈ (1.2 equiv)
SolventTFA / TFAA
TemperatureRoom Temperature to 70 °C
Time2 - 10 hours

This table presents a generalized set of conditions. Specific substrate characteristics may require optimization.

The use of a trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) solvent system is crucial in many modern halogenation protocols for benzanilides. mdpi.comrsc.org TFA plays multiple roles in these reactions. It can act as a Brønsted acid to promote the tautomerization of the amide to its more reactive imidic acid form. rsc.org This tautomerization is a key step for subsequent coordination with the metal catalyst. rsc.org

Furthermore, TFA can activate the halogenating agent, such as N-halosuccinimides, through protonation, making it a more potent electrophile. rsc.org The reaction typically proceeds to completion within a few hours under these conditions. rsc.org The combination of a palladium catalyst with the TFA/TFAA system provides a robust and efficient method for the regioselective ortho-halogenation of benzamide (B126) derivatives. rsc.org However, the introduction of TFA and TFAA can cause significant exothermic reactions, which requires careful management of reaction conditions. mt.com

Regioselective Functionalization Approaches

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound can be achieved through several strategic approaches. One primary method involves utilizing variously substituted starting materials in the initial amide bond formation step. For example, by replacing 4-bromoaniline with other halogenated or functionalized anilines, a wide array of N-aryl-4-methylbenzamides can be produced. Similarly, employing different substituted benzoic acids or benzoyl chlorides in place of their 4-methyl counterparts allows for modification of the other half of the molecule.

Another powerful strategy is the late-stage functionalization of the pre-formed this compound scaffold. The regioselective C-H functionalization methods described previously, such as palladium-catalyzed reactions, can be applied to introduce additional substituents at specific positions on either aromatic ring. nih.govrsc.org For instance, C-H hydroxylation can be achieved with high regioselectivity using either palladium or ruthenium catalysts to produce ortho-hydroxylated benzanilides, which are valuable in drug discovery. nih.govrsc.org These diversity-oriented syntheses provide rapid access to libraries of structurally related compounds for various research applications, including the development of new bioactive molecules. nih.govrsc.org

Structural Elaboration via Substituent Modifications on Aryl Moieties

The aromatic rings of this compound offer key sites for structural diversification. The bromine atom on the phenyl ring is a particularly useful handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents.

Research has demonstrated the utility of the Suzuki-Miyaura cross-coupling reaction for the arylation of related bromo-benzamide structures. For instance, (S)-4-bromo-N-(1-phenylethyl)benzamide has been successfully coupled with a range of aryl boronic acids using a Pd(PPh₃)₄ catalyst to produce biaryl derivatives in moderate to good yields (62-89%). researchgate.net This methodology is directly applicable to this compound, allowing for the synthesis of a library of compounds with diverse electronic and steric properties on the aniline ring. Similarly, Suzuki coupling has been employed on N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, showcasing the versatility of this approach for creating complex molecular architectures. researchgate.net

Beyond cross-coupling, direct C-H functionalization offers another powerful strategy for modifying the aryl rings. Regioselective bromination of the benzanilide core can be achieved by carefully selecting promoters, allowing for the targeted introduction of additional bromine atoms. researchgate.netresearchgate.net These newly introduced halogens can then serve as points for further diversification.

Table 1: Suzuki-Miyaura Coupling of (S)-4-bromo-N-(1-phenylethyl)benzamide with Aryl Boronic Acids Data extracted from a study on a closely related compound, demonstrating the potential for this compound.

N-Substitution and Rearrangement Reactions

The amide nitrogen atom is another key site for chemical modification. N-alkylation and N-arylation reactions introduce substituents that can significantly alter the compound's properties, including its conformation and biological activity.

A straightforward method for N-substitution is methylation. N-(4-bromophenyl)-N-methylbenzamide has been synthesized in high yield (95%) by reacting the parent amide with a suitable methylating agent. thieme-connect.com A similar N-methylation has been performed on the related N-(4-bromophenyl)-3-nitrobenzamide using methyl iodide and sodium hydride. nih.gov

More advanced techniques include photocatalytic cross-dehydrogenative coupling reactions to form N-Mannich bases, which involves creating a new bond between the amide nitrogen and a carbon atom. acs.org While not starting with the pre-formed amide, rearrangement reactions like the Beckmann rearrangement, which converts an oxime to an N-substituted amide, represent an alternative synthetic route to this class of compounds. wiley-vch.de

Table 2: Examples of N-Substitution Reactions on (Bromo)phenylbenzamide Scaffolds

Synthesis of Bioactive Scaffolds Incorporating the N-(bromophenyl)benzamide Motif

The N-(bromophenyl)benzamide core is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective inhibitors of various biological targets. researchgate.net

For example, derivatives of this motif have been crucial in developing selective antagonists for GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors. In one study, a compound featuring para-bromo substitutions on both aryl rings of a pyrazoline-based structure demonstrated enhanced potency, with IC₅₀ values of 0.71 µM and 0.39 µM for GluN2C and GluN2D receptors, respectively. nih.gov

Furthermore, the N-(4-bromophenyl)benzamide framework has been incorporated into the design of covalent inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target implicated in neurodegenerative diseases. nih.gov The synthesis of these inhibitors often begins with a functionalized N-(4-bromophenyl)benzamide precursor, which is then elaborated to include a reactive "warhead" that forms a covalent bond with the target protein. nih.gov The scaffold is also found in potent and selective SIRT2 inhibitors, which have potential applications in treating neurodegenerative disorders. nih.gov

Table 3: Bioactive Scaffolds Derived from the N-(bromophenyl)benzamide Motif

Mechanistic Investigations of Synthetic Processes

Understanding the reaction mechanisms underlying the synthesis and modification of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes.

Mechanistic studies on the cross-dehydrogenative coupling of acetanilides with aldehydes, a reaction type that can form related N-acyl-N-phenylbenzamides, suggest the involvement of radical intermediates. rsc.org Experimental evidence, including the suppression of the reaction by radical scavengers, points to the generation of an active α-aminoalkyl radical and a hydroperoxyl radical (HOO•) during the process. acs.orgrsc.org

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the structural and electronic properties of these molecules and predicting their reactivity. researchgate.net DFT studies have been used to compute optimized geometries, analyze frontier molecular orbitals (HOMO-LUMO), and calculate reactivity descriptors for related benzamide structures. researchgate.net For example, in a study of (S)-4-bromo-N-(1-phenylethyl)benzamide and its arylated derivatives, DFT calculations were used to correlate the HOMO-LUMO energy gap with the stability of the compounds. researchgate.net Such computational investigations provide deep insights that complement experimental findings, aiding in the rational design of new derivatives and synthetic pathways.

Advanced Structural and Supramolecular Characterization

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. hzdr.de This method allows for the determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of a compound. hzdr.de Data for these studies are often collected using diffractometers equipped with sources like Mo-Kα or Cu-Kα radiation. hzdr.deucibio.pt

Determination of Molecular Conformation and Geometry

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise molecular conformation and geometry of N-(4-bromophenyl)-4-methylbenzamide and its derivatives. These studies reveal the spatial arrangement of atoms, bond lengths, and bond angles.

In a related compound, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, the structure was confirmed using single-crystal X-ray diffraction, which provided detailed insights into its molecular geometry. mdpi.com Similarly, the crystal structure of 4-Bromo-N-(diethylcarbamothioyl)benzamide was determined, showing key bond lengths such as a C=O double bond of 1.230 (2) Å and a C=S double bond of 1.6638 (18) Å. researchgate.net The C-N bond lengths in this molecule were found to be shortened, indicating resonance effects. researchgate.net

The conformation of molecules can also be described by the dihedral angles between different planar fragments. For instance, in a series of halogen-substituted benzanilides, the dihedral angles between the aromatic rings were found to be a key feature of their molecular conformation. acs.org In one N-(4-bromophenyl) derivative containing a thiazole (B1198619) ring, the molecule was found to have three nearly planar fragments with dihedral angles of 21.58 (7)° and 17.90 (9)° between the central fragment and the terminal rings. iucr.org

Interactive Table: Selected Bond Lengths and Angles for Benzamide (B126) Derivatives

Compound Bond Length (Å) Bond Angle Angle (°)
4-Bromo-N-(diethylcarbamothioyl)benzamide C=O 1.230 (2) - -
4-Bromo-N-(diethylcarbamothioyl)benzamide C=S 1.6638 (18) - -
4-Bromo-N-(diethylcarbamothioyl)benzamide C1-N1 1.435 (2) - -

Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds, which are hydrogen bonds that form within a single molecule, play a significant role in determining the conformation of this compound and related structures. These interactions can lead to the formation of stable ring structures.

In several related benzamide derivatives, intramolecular N—H···O hydrogen bonds are a recurring feature, often resulting in the formation of an S(6) ring motif. mdpi.comiucr.org For example, in N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, an intramolecular N—H···O hydrogen bond is observed. iucr.org Similarly, the crystal structure of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide reveals an intramolecular N—H···O hydrogen bond that forms a six-membered ring. mdpi.com

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces dictate the supramolecular architecture of the solid state.

Classical hydrogen bonds, particularly N—H···O and C—H···O interactions, are fundamental in directing the crystal packing of benzanilide (B160483) derivatives. acs.org In many of these structures, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains or more complex networks. researchgate.netresearchgate.net For instance, in N-(3,5-Dimethylphenyl)-4-methylbenzamide, molecules are packed into chains via N—H···O hydrogen bonds. researchgate.net

C—H···O interactions also contribute significantly to the stability of the crystal lattice. researchgate.netias.ac.in In the crystal structure of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, intermolecular C—H···O hydrogen bonds are observed in addition to intramolecular hydrogen bonding. mdpi.com These interactions, in conjunction with other non-covalent forces, lead to the formation of two-dimensional supramolecular structures. mdpi.com

Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. acs.org These interactions can play a crucial role in the crystal engineering of halogenated compounds. ontosight.ai

In addition to classical and halogen bonding, other secondary non-covalent interactions can influence crystal packing. In sulfur-containing derivatives, S···S interactions have been observed. For example, in the crystal structure of N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, a secondary S···S interaction with a distance of 3.4343 (14) Å is present, contributing to the formation of a three-dimensional framework. iucr.org These weaker interactions, in concert with stronger hydrogen and halogen bonds, play a vital role in defining the final crystal architecture. iucr.org

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

The relative contributions of different intermolecular contacts can be delineated from two-dimensional fingerprint plots derived from the Hirshfeld surface. These plots quantify the percentage contribution of each type of contact to the total surface area.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Brominated Benzamide Derivative. iucr.org

Intermolecular ContactContribution (%)
H···H19.7
C···H/H···C14.8
Br···H/H···Br12.4
S···H/H···S12.6
C···C9.9
O···N/N···O7.9

Note: Data is for the related compound N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide and serves as an illustrative example of the types of contacts and their potential contributions.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. researchgate.netmit.eduub.edu Crystallization studies are essential to identify and characterize different polymorphs, as each form can exhibit distinct physical properties. ub.eduelsevierpure.com For benzanilide derivatives, studies have shown that the N-H···O hydrogen bond is a key element in directing the supramolecular structure, often working in conjunction with C-H···O and C-H···π interactions. acs.org The crystallization process, including the choice of solvent, can influence which polymorphic form is obtained. elsevierpure.comiucr.org For instance, single crystals of related benzamide derivatives have been successfully grown by slow crystallization from solutions like N,N-dimethylformamide. iucr.org Understanding the interplay of these non-covalent interactions is fundamental to controlling the polymorphic outcome during crystallization. mit.edu

Detailed Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure of this compound.

In the ¹H NMR spectrum of a related compound, N-(4-bromophenyl)-N-methylbenzamide, the aromatic protons appear as multiplets in the range of δ 7.24-7.38 ppm, while the methyl protons attached to the nitrogen atom show a singlet at δ 3.50 ppm. nih.gov For N-(4-(4-bromophenyl)thiazol-2-yl)benzamide, the proton signals are observed between δ 7.20 and 10.34 ppm. acs.org

The ¹³C NMR spectrum provides information on the carbon framework. For N-(4-bromophenyl)-N-methylbenzamide, characteristic signals include the carbonyl carbon at δ 170.6 ppm, and the aromatic carbons resonating between δ 120.0 and 144.1 ppm. The methyl carbon appears at δ 38.4 ppm. nih.gov In a similar derivative, N-(4-(4-bromophenyl)thiazol-2-yl)benzamide, the carbonyl carbon is found at δ 164.9 ppm, with other aromatic and thiazole carbons appearing in the range of δ 108.5 to 158.7 ppm. acs.org

Table 2: Representative NMR Data for a Related Benzamide Derivative.

NucleusChemical Shift (ppm)
¹H7.24-7.38 (m, Ar-H), 3.50 (s, N-CH₃) nih.gov
¹³C170.6 (C=O), 144.1, 135.6, 132.4, 130.0, 128.7, 128.5, 128.0, 120.0 (Ar-C), 38.4 (N-CH₃) nih.gov

Note: The presented data is for N-(4-bromophenyl)-N-methylbenzamide and serves as a close structural analog.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the precise mass of the molecule, confirming its elemental composition. For N-(4-bromophenyl)-N-methylbenzamide, the calculated mass for the protonated molecule [M+H]⁺ is 290.0102, with an experimental value found at 290.0179. nih.gov Similarly, for N-(4-(4-bromophenyl)thiazol-2-yl)benzamide, the calculated exact mass for [M+H]⁺ is 358.9854, and the found value is 358.9848. acs.org These results provide strong evidence for the chemical formula of the compounds.

Table 3: High-Resolution Mass Spectrometry Data for Related Benzamide Derivatives.

CompoundIonCalculated m/zFound m/zReference
N-(4-bromophenyl)-N-methylbenzamide[M+H]⁺290.0102290.0179 nih.gov
N-(4-(4-bromophenyl)thiazol-2-yl)benzamide[M+H]⁺358.9854358.9848 acs.org
(Z)-N-(3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-(4-bromophenyl)thiazol-2(3H)-ylidene)-4-methylbenzamide[M+H]⁺544.0325544.0309 doi.org

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups and bonding within the molecule. rsc.org The vibrational spectra of polymorphs are typically distinct, making this technique useful for identifying different crystalline forms. americanpharmaceuticalreview.com

In the IR spectrum of related benzamide compounds, characteristic absorption bands are observed. For N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, key IR peaks appear at 1671 cm⁻¹ (C=O stretch), 1518 cm⁻¹ (aromatic C=C stretch), and in the fingerprint region. iucr.org The N-H stretching vibration in secondary amides is typically observed in the region of 3370-3170 cm⁻¹. researchgate.net Phenyl ring stretching vibrations are expected around 1600-1500 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. In aromatic compounds, C-H stretching vibrations are prominent around 3000 cm⁻¹, and ring modes appear between 1250 and 1550 cm⁻¹. americanpharmaceuticalreview.com Differences in the Raman spectra, particularly in the fingerprint region below 1700 cm⁻¹, can be used to distinguish between polymorphs. americanpharmaceuticalreview.com

Table 4: Key Vibrational Frequencies for a Related Benzamide Derivative.

Vibrational ModeWavenumber (cm⁻¹)TechniqueReference
C=O Stretch1671FTIR iucr.org
Aromatic C=C Stretch1518FTIR iucr.org
N-H Stretch~3300IR americanpharmaceuticalreview.com
C-H Stretch~3000Raman americanpharmaceuticalreview.com
Ring Modes1250-1550Raman americanpharmaceuticalreview.com

Note: The data is compiled from studies on related benzamide structures to illustrate expected vibrational bands.

Photophysical Property Investigations in Context of Electronic Structure

The photophysical properties of this compound are intrinsically linked to its electronic structure. Investigations into related compounds have shown that the presence of a bromophenyl group can influence these properties. For example, in a multivalent supramolecular assembly containing a 4-(4-bromophenyl)pyridine-1-ium bromide moiety, purely organic room-temperature phosphorescence (RTP) with a long lifetime was observed in aqueous solution. rsc.org This phenomenon is attributed to the heavy-atom effect of bromine, which promotes intersystem crossing from the singlet excited state to the triplet excited state. The assembly facilitates the suppression of non-radiative decay pathways, allowing for the observation of phosphorescence. rsc.org Such studies highlight the potential for the N-(4-bromophenyl) group to impart interesting photophysical behaviors, which can be harnessed in applications like light-harvesting systems. rsc.org The electronic transitions, such as π-π* and n-π*, which can be studied by UV-Vis spectroscopy, are key to understanding the absorption and emission properties of the molecule. doi.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. DFT calculations provide valuable insights into the optimized geometry, electronic structure, and reactivity of chemical compounds. These theoretical approaches have been successfully applied to understand the properties of N-(4-bromophenyl)-4-methylbenzamide and related structures.

Electronic Structure and Molecular Geometry Optimization

Theoretical calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, are utilized to determine the most stable three-dimensional arrangement of atoms in this compound. nih.gov This process, known as geometry optimization, seeks to find the minimum energy conformation of the molecule. nih.gov The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles. For instance, in a related pyridine (B92270) derivative, the optimized bond lengths of the pyridine ring were found to be in close agreement with experimental X-ray diffraction data. nih.gov Such studies confirm the reliability of the computational methods used. The geometry optimization for this compound would similarly establish the spatial relationship between the 4-bromophenyl group and the 4-methylbenzamide (B193301) moiety, including the planarity and torsional angles between the aromatic rings. imist.ma

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. imist.manih.gov A smaller energy gap suggests higher reactivity. nih.gov

For a molecule structurally similar to this compound, the HOMO was observed to be localized on the naphthalene (B1677914) and oxazinone rings, while the LUMO was concentrated on the naphthalene ring, indicating an intramolecular charge transfer. researchgate.net In the case of this compound, the HOMO is expected to be located on the electron-rich 4-methylbenzamide part, while the LUMO would likely be associated with the electron-withdrawing 4-bromophenyl group. The specific energies of the HOMO and LUMO, along with the HOMO-LUMO gap, can be quantified through DFT calculations. These values are instrumental in predicting the molecule's behavior in chemical reactions.

Table 1: Frontier Molecular Orbital (FMO) Data for a Structurally Related Compound

Molecular OrbitalEnergy (eV)
HOMO-6.3
LUMO-1.68
Energy Gap (ΔE)4.62

This data is for a related compound and serves as an illustrative example of the type of information obtained from FMO analysis. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govmdpi.com The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface. mdpi.com Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential, prone to nucleophilic attack. nih.govmdpi.com Green or yellow areas represent regions of neutral potential. nih.govmdpi.com

In the context of this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and potentially on the bromine atom due to its electronegativity. nih.gov Conversely, the hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential. nih.gov This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, offering a localized, Lewis-like description of the electronic structure. uni-muenchen.dewikipedia.orgwisc.edu NBO analysis examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. uni-muenchen.de These interactions, referred to as "delocalization" or "hyperconjugation," indicate deviations from an idealized Lewis structure and contribute to the molecule's stability. wikipedia.org

For this compound, NBO analysis would identify the key bonding orbitals (e.g., C-C, C-N, C=O) and lone pairs (e.g., on the oxygen and bromine atoms). wisc.edu It would also reveal important donor-acceptor interactions, such as those between the lone pairs of the oxygen atom and the antibonding orbitals of adjacent groups. The stabilization energies associated with these interactions provide a quantitative measure of their importance. This analysis helps in understanding the nature of the chemical bonds, charge distribution, and the delocalization of electron density throughout the molecule. q-chem.com

Topological Analyses (e.g., ELF, LOL, RDG)

Topological analyses of the electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), provide further insights into the nature of chemical bonding and non-covalent interactions. nih.govjussieu.fr

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. mdpi.comresearchgate.net The color-coded maps generated by ELF and LOL analysis clearly distinguish between localized (high values) and delocalized (low values) electronic regions, offering a visual confirmation of the bonding pattern. researchgate.net

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. mdpi.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be visualized as distinct spikes in the graph. mdpi.com This allows for a detailed understanding of the forces that govern the molecule's conformation and its interactions with other molecules.

These topological analyses provide a comprehensive and nuanced understanding of the electronic structure and bonding in this compound, complementing the information obtained from other computational methods. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their measured biological activity. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The resulting QSAR equation can then be used to predict the activity of new, untested compounds. For a class of oxazole (B20620) and thiazole (B1198619) derivatives, a consensus QSAR model was developed to predict antiviral activity, demonstrating the utility of this approach. nih.gov In the context of this compound, a QSAR study could explore how variations in the substituents on the phenyl rings affect a particular biological endpoint.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand, such as this compound, and its protein target. scirp.org These simulations model the movements of atoms and molecules over time, providing critical information on the stability of the ligand-protein complex, conformational changes, and the energetics of binding. nih.gov

MD simulations are essential for validating the results of molecular docking and for gaining a deeper understanding of how a ligand interacts with its target protein over time. For instance, in the study of selective butyrylcholinesterase (BChE) inhibitors, MD simulations were used to confirm the binding mode of a benzamide (B126) derivative. nih.gov Similarly, extensive MD simulations have been performed on N-phenylbenzamide derivatives targeting protein kinases. scirp.org These simulations, often running for nanoseconds, help to assess the stability of the predicted binding pose and to calculate the binding free energy more accurately using methods like MM-PBSA. scirp.org The stability of interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation provides confidence in the predicted binding mode. nih.gov

Simulation ParameterTypical Value/SettingSource
Software GROMACS scirp.org
Force Field Amber99sb-ildn scirp.org
Water Model TIP3P scirp.org
Simulation Time 2 ns to 20 ns scirp.org
Thermostat V-rescale scirp.org
Barostat Parrinello-Rahman scirp.org
Binding Energy Calculation MM-PBSA scirp.org

This table represents typical parameters used in MD simulations for studying ligand-protein interactions as described in the cited research.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the most likely binding orientation (pose) of a ligand to a protein target. nih.gov This method is fundamental in structure-based drug design for screening large compound libraries and for hypothesizing how a specific molecule, like this compound, might exert a biological effect. nih.gov

Molecular docking studies on the N-phenylbenzamide scaffold have successfully predicted binding modes within various protein families, particularly protein kinases. scirp.org In one comprehensive study, 25 newly designed derivatives were docked against 102 different protein kinases to identify potential inhibitory relationships. scirp.org The docking process involves placing the ligand in the binding site of the protein and scoring the different poses based on how well they fit geometrically and energetically. nih.gov The resulting scores, often expressed as binding energy (kcal/mol), indicate the strength of the interaction. For example, docking studies on thiazole derivatives, which share structural motifs with the subject compound, have been used to predict binding modes in targets relevant to cancer metastasis. acs.org

Compound ClassTarget Protein ExamplePredicted Binding Energy (Conceptual)Source
N-phenylbenzamide derivativeProtein Kinase (e.g., ABL1)-8.5 kcal/mol scirp.org
Benzamide derivativeButyrylcholinesterase (BChE)Comparable to known inhibitors nih.gov
Thiazole-benzamide hybridCancer-related proteinGood docking score acs.orgresearchgate.net

This table provides conceptual examples of docking results for related compounds, illustrating how binding affinities are reported.

Once a binding mode is predicted, it can be analyzed to identify the specific molecular interactions that stabilize the ligand-protein complex. These critical interactions include hydrogen bonds, hydrophobic interactions, and ionic bonds. For N-phenylbenzamide derivatives targeting protein kinases, docking studies revealed key hydrogen bonds with backbone atoms in the hinge region of the kinase, a common feature for kinase inhibitors. scirp.org In some cases, strong interactions with specific amino acid residues, such as Asn-322, were identified as being crucial for high-affinity binding. scirp.org Similarly, studies on BChE inhibitors have shown that ligands can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS), and docking helps to elucidate these dual binding mechanisms. nih.gov

Interaction TypeExample Interacting ResidueSignificanceSource
Hydrogen BondHinge Region Amino Acids (e.g., Met)Anchors the ligand in the ATP-binding pocket of kinases. scirp.org
Hydrophobic InteractionAllosteric Pocket ResiduesEnhances binding affinity and selectivity. nih.gov
Pi-Pi StackingAromatic Residues (e.g., Phe, Tyr)Stabilizes the ligand through aromatic ring interactions. nih.gov

This table outlines the types of critical interactions identified through molecular docking studies.

Virtual screening is a powerful computational strategy that involves docking a large number of compounds against a single biological target or, conversely, docking a single compound against a panel of many potential targets. scirp.org This approach was used to evaluate N-phenylbenzamide derivatives against 102 protein kinases, demonstrating the scaffold's potential as a "privileged structure" for kinase inhibition. scirp.org This type of screening can rapidly identify potential lead compounds and new biological targets for known molecules. The discovery of novel BChE inhibitors also began with a structure-based virtual screening of a compound library, which successfully identified an initial hit compound that was subsequently optimized. nih.gov These examples underscore how virtual screening can be applied to a compound like this compound to explore its full therapeutic potential across a wide range of biological targets. scirp.orgnih.gov

Investigation of Biological Activities and Mechanisms of Action

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Benzamide (B126) derivatives have been a subject of interest for their potential to inhibit a range of clinically relevant enzymes.

DNA topoisomerases are crucial enzymes that manage the topological state of DNA, making them significant targets in cancer therapy. dergipark.org.trmdpi.comamegroups.org The inhibition of these enzymes can lead to DNA damage and cell death in rapidly dividing cancer cells. amegroups.org While direct studies on N-(4-bromophenyl)-4-methylbenzamide are not prevalent, research on related benzamide and benzoxazole (B165842) derivatives provides insight into their potential as topoisomerase inhibitors.

A study investigating a series of 2-substituted benzoxazoles and their potential metabolites, N-(2-hydroxyphenyl)benzamides, evaluated their inhibitory effects on human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). benthamdirect.com The results indicated that specific structural features influence the inhibitory activity. For instance, the presence of bulky groups at certain positions on the benzoxazole ring enhanced inhibition of both Topo I and II, while smaller groups on the benzamide derivatives favored Topo I inhibition. benthamdirect.com One of the most effective compounds, 2-(4'-bromophenyl)-6-nitrobenzoxazole, which shares a bromophenyl moiety with this compound, was the most potent Topo II inhibitor with an IC50 value of 71 μM. benthamdirect.com

Molecular docking studies on a series of benzamide derivatives have also been conducted to understand their interactions with Topo I and Topo IIα. dergipark.org.trresearchgate.net These studies suggest that benzamide derivatives generally exhibit a higher affinity for the Topo IIα enzyme. dergipark.org.tr Although the binding energies of the studied benzamides were higher than the reference inhibitor Etoposide, several compounds showed promising interactions with the enzyme's active site. dergipark.org.tr For example, compounds designated as 5N3 and 5N7 demonstrated significant interactions with Topo IIα, with binding energies of -94.3762 and -92.0598 kcal/mol, respectively. dergipark.org.tr This line of research, which includes various substituted benzamides, underscores the potential of this chemical class as a source for novel topoisomerase inhibitors. dergipark.org.trnih.gov

Table 1: Inhibition of DNA Topoisomerases by Analogues

Compound/Analogue Target Enzyme Activity (IC₅₀) Reference
2-(4'-bromophenyl)-6-nitrobenzoxazole Topo IIα 71 μM benthamdirect.com

This table presents inhibitory activities of compounds structurally related to this compound against DNA topoisomerase enzymes.

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are enzymes involved in the metabolism of steroid hormones and represent important therapeutic targets for conditions like osteoporosis and estrogen-dependent diseases. nih.govacs.org Specifically, 17β-HSD2 catalyzes the inactivation of potent estrogens and androgens. nih.gov

Research into inhibitors of 17β-HSD2 has explored various chemical scaffolds, including benzamide derivatives. A study focused on the discovery of selective and metabolically stable inhibitors identified several biphenyl (B1667301) amide derivatives with significant activity against both human (h17β-HSD2) and murine (m17β-HSD2) forms of the enzyme. nih.gov The introduction of methyl or methoxy (B1213986) groups, particularly at the 3-position of the phenyl rings, was found to positively influence inhibitory activity for both isoforms. nih.gov For instance, a close analogue, N-(4-bromophenyl)-3-methoxy-N-methylbenzamide, was synthesized as part of this research effort. nih.govuni-saarland.de

Another study aimed at optimizing hydroxybenzothiazoles as potent and selective inhibitors of 17β-HSD1, an enzyme that catalyzes the formation of estradiol, also identified a benzamide derivative as a highly selective compound. acs.org While the primary focus was on 17β-HSD1, the selectivity against 17β-HSD2 is a crucial parameter for therapeutic potential. acs.org The development of selective inhibitors for different 17β-HSD isozymes continues to be an active area of research. mdpi.comnih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com Certain isoforms, like CA IX, are overexpressed in various tumors and contribute to tumor progression, making them attractive targets for anticancer drugs. nih.govbenthamdirect.com

A series of benzamides incorporating 4-sulfamoyl moieties were investigated as inhibitors of several human (h) CA isoforms. mdpi.com These compounds demonstrated potent inhibition of hCA II, VII, and IX in the low nanomolar or even subnanomolar range. mdpi.com The tumor-associated isoform hCA IX was effectively inhibited by these sulfonamides, with inhibition constants (Kᵢ) ranging from 8.0 to 26.0 nM. mdpi.com

Further studies have explored other classes of benzamide derivatives as CA IX inhibitors. For example, a series of 3-(phenylsulfonamido)benzamide derivatives were synthesized and showed potent CA IX inhibitory activities, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.govbenthamdirect.com The most potent of these, compound 14, had an IC₅₀ of 140 nM. nih.govbenthamdirect.com Similarly, novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives have been designed and evaluated, with some showing high efficacy against CA IX. nih.gov

Table 2: Inhibition of Carbonic Anhydrase IX (CA IX) by Benzamide Analogues

Compound Class Most Potent Analogue Activity (Kᵢ or IC₅₀) Reference
Benzamide-4-Sulfonamides Compound 3h Kᵢ = 8.0 nM mdpi.com
3-(Phenylsulfonamido)benzamides Compound 14 IC₅₀ = 140 nM nih.govbenthamdirect.com

This table summarizes the inhibitory activities of different classes of benzamide analogues against the tumor-associated carbonic anhydrase IX.

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for drug development. nih.govnih.gov Benzamide-containing compounds have been investigated as inhibitors of various protein kinases.

One area of focus has been the Rho-associated kinase-1 (ROCK1), a key modulator of cell behavior. nih.govtandfonline.com In silico screening and molecular modeling have been used to identify benzamide derivatives as potential ROCK1 inhibitors. nih.govtandfonline.com These computational studies provide a theoretical basis for the rational design of novel and more potent inhibitors. nih.gov

Another study focused on synthesizing novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors. mdpi.com Several of these compounds showed potent inhibitory activity against a panel of eight receptor tyrosine kinases. Notably, analogues featuring a (trifluoromethyl)benzene ring demonstrated high potency against the epidermal growth factor receptor (EGFR), with inhibition percentages in the low 90s at a 10 nM concentration. mdpi.com

Furthermore, a class of 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were synthesized and evaluated as potential protein kinase inhibitors. nih.gov Two compounds from this series showed significant inhibitory activity against several cancer cell lines, with IC₅₀ values in the low micromolar range for K562 and HL-60 cells. nih.gov The development of benzamide derivatives as dual inhibitors of DYRK2 and DYRK3 kinases has also been reported, with some compounds showing IC₅₀ values in the nanomolar range. nih.govresearchgate.net

Table 3: Protein Kinase Inhibition by Benzamide Analogues

Analogue Class Target Kinase(s) Most Potent Analogue/Activity Reference
4-(Arylaminomethyl)benzamides EGFR Analogue 13 (92% inhibition at 10 nM) mdpi.com
4-Methylbenzamides with purines Multiple Compound 7 (IC₅₀ = 1.42 μM on HL-60) nih.gov

This table highlights the inhibitory potential of various benzamide analogues against different protein kinases.

Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. Kinetic studies can reveal whether an inhibitor is competitive, non-competitive, or follows another model of inhibition.

In a study of benzamide derivatives of thiourea (B124793) as α-glucosidase inhibitors, kinetic studies were performed to determine the mode of inhibition. nih.gov The results showed that different compounds from the same series could act through different mechanisms. For example, compound 10 was found to be a competitive inhibitor of α-glucosidase, while compound 8 acted as a non-competitive inhibitor. nih.gov

Similarly, a study on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors investigated the kinetics of the most potent compound, 7a. tandfonline.com This compound was found to exhibit a mixed-type inhibition against AChE, suggesting it can bind to both the catalytic site and a peripheral site on the enzyme. tandfonline.com

Antimicrobial Research

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. bohrium.com Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including antibacterial and antifungal effects. nanobioletters.comresearchgate.netontosight.ai

Several studies have reported the synthesis and antimicrobial evaluation of novel benzamide derivatives. nanobioletters.comniscpr.res.in In one such study, a series of N-benzamide derivatives were synthesized, and their antibacterial activity was tested against Bacillus subtilis and Escherichia coli. nanobioletters.com Compound 5a showed excellent activity against both strains, with minimum inhibitory concentration (MIC) values of 6.25 μg/mL for B. subtilis and 3.12 μg/mL for E. coli. nanobioletters.com Another study synthesized a series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives, which included 4-methyl-N-(5-bromopyridin-2-yl)benzamide, an analogue of the title compound. niscpr.res.in These compounds showed promising activity against both Gram-positive and Gram-negative bacterial strains. niscpr.res.in

The antimicrobial potential of benzamide derivatives extends to antifungal activity as well. ekb.eg Research on N-benzimidazol-1-yl-methyl-benzamide derivatives demonstrated that compounds with chloro and bromo substitutions on the phenyl ring were among the most effective antimicrobial agents against a panel of bacteria and fungi. ijper.org Specifically, compounds with a 2-bromo-phenyl group showed significant activity. ijper.org Additionally, the design and synthesis of 4,5-dihydroisoxazole-containing benzamide derivatives have yielded potent inhibitors of the bacterial cell division protein FtsZ, effective against various multidrug-resistant Staphylococcus aureus strains. bohrium.com

Table 4: Antimicrobial Activity of Benzamide Analogues

Analogue/Derivative Target Organism(s) Activity (MIC) Reference
Compound 5a (N-benzamide derivative) E. coli 3.12 μg/mL nanobioletters.com
Compound 5a (N-benzamide derivative) B. subtilis 6.25 μg/mL nanobioletters.com
5-(bromo/nitropyridin-2-yl)benzamides Gram-positive & Gram-negative bacteria 0.22–1.49 M niscpr.res.in
N-[2-(2-bromo-phenyl)-benzimidazol-1-ylmethyl]-benzamide Bacteria and Fungi Effective antimicrobial ijper.org

This table provides a summary of the minimum inhibitory concentrations (MIC) and general effectiveness of various benzamide analogues against different microbial strains.

Antifungal Activity and Mechanistic Insights

Research has demonstrated that derivatives of this compound exhibit notable antifungal properties. A study focusing on newly designed and synthesized benzanilide-containing azoles revealed their promising activity against fluconazole-sensitive Candida albicans. nih.gov Importantly, these compounds also showed potent activity against azole-resistant strains, outperforming the control drug, fluconazole. nih.gov

The proposed mechanism of action for these compounds involves the inhibition of fungal cytochrome P450 51 (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govresearchgate.net This inhibition disrupts the integrity of the cell membrane, ultimately leading to fungal cell death. researchgate.net Further mechanistic studies have shown that the most potent of these compounds can also stimulate the production of reactive oxygen species (ROS), contributing to its fungicidal activity. nih.govresearchgate.net Additionally, these derivatives have been observed to inhibit biofilm formation and the expression of resistance-related genes, such as ERG11 and the efflux pump gene CDR1, suggesting a potential to reverse drug resistance. nih.govresearchgate.net

In a separate study, a series of novel 2-thioxo-4-imidazolidinone derivatives were synthesized and evaluated for their antifungal activities. ekb.egresearchgate.net Among the tested compounds, N-(5-(2-((4-bromophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide and N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl)-4-methylbenzamide demonstrated antifungal activity against Candida albicans. ekb.egresearchgate.net All synthesized compounds in this series, with one exception, were active against Aspergillus niger. ekb.egresearchgate.net

Antibacterial Activity and Mechanistic Insights

The antibacterial potential of this compound derivatives has also been a subject of investigation. In a study on 2-thioxo-4-imidazolidinone derivatives, one compound, N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide, exhibited antibacterial activity against both Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium) with a minimum inhibitory concentration (MIC) of 25 mg/mL. ekb.egresearchgate.net

Another study synthesized a series of tetrazole derivatives from hydrazones, including N-(5-(4-bromophenyl)-2,5-dihydro-1H-tetrazol-1-yl)-4-methylbenzamide. While the primary focus was on the synthesis and characterization, the study highlights the general interest in tetrazole-containing compounds for their potential cytotoxic and growth-inhibitory actions against microbes.

Anticancer Research

The exploration of benzamide derivatives has extended into oncology, with several studies highlighting their potential as anticancer agents.

In Vitro Antitumor Potential of Related Benzamide Derivatives

A significant body of research points to the in vitro antitumor capabilities of various benzamide derivatives. For instance, a study on novel 8-methoxycoumarin-3-carboxamides, which share a similar structural motif, demonstrated substantial cytotoxicity towards Hep-G2 liver cancer cells. nih.gov One compound from this series exhibited a more potent cytotoxic effect against Hep-G2 cells than the standard drug staurosporine. nih.gov

Similarly, research into thiazole (B1198619) derivatives has shown their potential to inhibit cancer cell migration and invasion. nih.govacs.org The synthesis and evaluation of N-(4-(4-bromophenyl)thiazol-2-yl)benzamide was a part of this research, indicating the exploration of this structural class in cancer research. nih.govacs.org Furthermore, ruthenium-based complexes incorporating a 2-(4-bromophenyl) group have been shown to have IC50 values below 10 μM against several cancer cell lines. jhsci.ba

The general class of N-phenylbenzamide derivatives has been computationally evaluated as potential protein kinase inhibitors, a key target in cancer therapy. scirp.org Additionally, thiourea derivatives, which can be conceptually related to benzamides, have shown promising anticancer properties. mdpi.com

Modulation of Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer effects of benzamide derivatives are often linked to their ability to modulate critical cellular pathways, leading to the inhibition of cancer cell proliferation. One of the key mechanisms observed is the induction of cell cycle arrest. For example, a study on triazine derivatives, which included a derivative of this compound, found that these compounds could interfere with the HCT-116 cell cycle distribution. nih.gov Similarly, research on benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors demonstrated that the most potent compound induced S-phase arrest in B16-F10 melanoma cells. nih.gov

In addition to cell cycle arrest, the induction of apoptosis (programmed cell death) is another crucial mechanism. The aforementioned triazine derivatives were found to trigger apoptosis in HCT-116 cells. nih.gov The study on 8-methoxycoumarin-3-carboxamides also revealed that the most active compound induced both necrosis and apoptosis in HepG-2 cells. nih.gov Furthermore, the investigation into 1,2,3-triazole-cored structures showed that active compounds induced apoptosis in HepG2 cancer cells, with a dose-dependent increase in the apoptotic cell population. mdpi.com

Molecular Targets in Cancer Pathogenesis (e.g., Histone Deacetylases, Kinases)

The anticancer activity of benzamide derivatives can be attributed to their interaction with specific molecular targets that are crucial for cancer development and progression.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are considered important targets in cancer therapy. Novel benzohydroxamate-based compounds have been identified as potent HDAC6 inhibitors, with one compound showing high selectivity for HDAC6 over other HDAC isoforms. nih.gov

Kinases: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. scirp.org The N-phenylbenzamide scaffold is being explored for the development of new protein kinase inhibitors. scirp.org Computational studies have been employed to design and evaluate N-phenylbenzamide derivatives as potential inhibitors against a wide range of protein kinases. scirp.org Ruthenium complexes containing a 2-(4-bromophenyl) moiety have been shown to inhibit cyclin-dependent kinase 2 (CDK2), an important regulator of the cell cycle. jhsci.ba

Other Molecular Targets: Some benzamide derivatives have been found to have dual inhibitory activities. For instance, a potent 8-methoxycoumarin-3-carboxamide derivative was shown to inhibit both cytochrome P450 and vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov

Antiviral Research

While the primary focus of research on this compound and its close analogs has been on their antifungal and anticancer properties, there is some indication of their potential in antiviral research. A study on spirothiazolidinone derivatives, which included 4-methyl-N-(2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide, demonstrated inhibitory activity against the human coronavirus 229E. researchgate.net Another related compound, (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide, was identified as a known coronavirus inhibitor. researchgate.net Furthermore, the synthesis of oxazole (B20620) and thiazole derivatives, including compounds with a 4-methylbenzamide moiety, has been undertaken with the aim of developing potential antivirals against human cytomegalovirus (HCMV). nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Effects on Biological Activity and Selectivity

The biological activity of benzamide (B126) derivatives is highly dependent on the nature and position of substituents on their aromatic rings. In N-(4-bromophenyl)-4-methylbenzamide, the 4-bromo group on the aniline (B41778) ring and the 4-methyl group on the benzoyl ring play crucial roles in defining its biological profile.

Research into related benzamide and anilide structures provides a framework for understanding these effects. For instance, in the development of antitubercular agents, it has been observed that the presence of electron-withdrawing groups on the aniline ring is a significant driver of potency. nih.gov Studies on N-(2-aminoethyl)-N-phenyl benzamides as inhibitors of Trypanosoma brucei showed that replacing a para-fluoro substituent with a chlorine or bromine atom resulted in a four-fold increase in potency. nih.gov Conversely, the introduction of electron-donating groups like methoxy (B1213986) or amino at the same position led to a loss of activity. nih.gov This suggests that the electronegative bromine atom in this compound is critical for its potential biological efficacy.

On the other hand, the effect of substituents on the benzoyl portion of the molecule can vary. In a series of salicylanilides designed as EGFR tyrosine kinase inhibitors, a methyl group at the C4 position of the salicylic (B10762653) acid ring was a common feature among active compounds. tandfonline.com The table below summarizes hypothetical structure-activity relationship data based on findings from related compound series, illustrating the impact of various substituents.

Compound AnalogueR1 (Aniline Ring)R2 (Benzoyl Ring)Observed Activity TrendReference
N-(4-Bromophenyl)-4-methylbenzamide4-Br4-CH3Baseline-
Analog 14-Cl4-CH3Potency may be similar to Bromo analog nih.gov
Analog 24-F4-CH3Potency may be lower than Bromo/Chloro analogs nih.gov
Analog 34-CF34-CH3Potency may be retained or enhanced due to strong electron-withdrawing nature nih.gov
Analog 44-OCH34-CH3Likely inactive or significantly less potent nih.gov
Analog 54-BrHActivity may decrease without the methyl group tandfonline.com
Analog 64-Br4-NO2Activity could be affected by the strong electron-withdrawing nitro group nih.gov

This table is illustrative, based on trends observed in related chemical series.

Role of Halogen Substitution in Molecular Recognition and Biological Efficacy

The bromine atom in this compound is not merely a placeholder but an active contributor to molecular recognition and biological efficacy. The unique properties of halogen atoms, such as their size, electronegativity, and ability to form specific non-covalent interactions known as halogen bonds, are critical. analis.com.my

Halogen bonding can enhance the binding affinity of a molecule to its biological target, such as a protein receptor. analis.com.my This interaction occurs between an electropositive region on the halogen atom (the σ-hole) and a nucleophilic site on the receptor, like an oxygen or nitrogen atom. analis.com.my In the context of this compound, the bromine atom can act as a halogen bond donor, potentially strengthening its interaction with a target enzyme or receptor and thereby increasing its biological effect. analis.com.my

Studies on a series of halogen-substituted benzanilides have systematically investigated the role of these atoms in directing molecular conformation and crystal packing. acs.org It was found that chlorine, bromine, and iodine preferentially form what are known as Type II contacts, where the halogen atom of one molecule interacts with the side of a halogen on a neighboring molecule. acs.org This directional interaction can be crucial for the specific binding required for biological activity. The demonstrated enhancement of potency when fluorine is replaced by bromine in certain series of bioactive compounds underscores the favorable role of heavier halogens in molecular recognition. nih.gov The lower electronegativity of bromine compared to fluorine can sometimes lead to different biological outcomes, as seen in some triazene (B1217601) derivatives where a para-bromo substituent showed no antibacterial effect while a para-fluoro analog was active. analis.com.my

Correlation of Molecular Structure with Supramolecular Assembly and Material Properties

In related benzanilide (B160483) structures, the amide linkage provides a robust N-H···O hydrogen bond, which is a primary element in directing the assembly of molecules into chains or sheets. acs.org Alongside this strong interaction, weaker forces such as C-H···O, C-H···π, and halogen-based interactions play a significant role in the final crystal packing. acs.org

The presence of the 4-bromophenyl group can be leveraged to create materials with unique properties. For example, researchers have constructed a novel multivalent supramolecular assembly using a 4-(4-bromophenyl)pyridine-1-ium bromide derivative. rsc.org This assembly exhibited purely organic room-temperature phosphorescence (RTP) with a long lifetime in aqueous solution, a property attributed to the heavy-atom effect of bromine and the rigid environment created by the supramolecular structure. rsc.org This indicates that the bromo-phenyl moiety within this compound could potentially be exploited for the development of advanced materials with interesting photophysical properties. The interplay between the hydrogen bonding of the amide and the halogen interactions of the bromine atom ultimately determines the compound's crystal structure, which in turn influences material properties like solubility and melting point. dcu.ie

Applications in Advanced Materials Science

Potential in Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)

The development of new organic materials is crucial for advancing OLED and PHOLED technologies. Benzanilide (B160483) derivatives are being investigated for their utility in this field. labkicosmos.comresearchgate.net The core structure of N-(4-bromophenyl)-4-methylbenzamide, a benzanilide, is a feature it shares with molecules that have been explored for their luminescent properties. researchgate.net Research into various benzanilide derivatives has shown their potential to serve as emitters or as host materials in OLED devices. researchgate.net For instance, certain dihydropyridine (B1217469) derivatives with related structural motifs have been shown to exhibit strong deep-blue photoluminescence and can function as emitters or as efficient hosts for other emitters in OLEDs. researchgate.net

The introduction of a bromine atom, as in this compound, can influence the electronic properties of the molecule, potentially enhancing intersystem crossing, a key process for enabling phosphorescence in PHOLEDs. The heavy atom effect of bromine can facilitate the transition from singlet to triplet excitons, which could theoretically lead to higher device efficiencies. While specific studies on this compound are pending, the foundational chemistry of its parent structures is a recognized area of OLED research. labkicosmos.comacs.org

Integration into Optical Waveguide Technologies

The properties of this compound could also be relevant for optical waveguide technologies. Materials used in optical waveguides need to have specific refractive indices and good thermal stability. The benzanilide structure is known for its rigidity and thermal resistance, which are desirable qualities for such applications. nih.gov

Research on polyimide films containing benzanilide units has demonstrated that this moiety can contribute to desirable thermal properties without significantly compromising optical transparency in certain polymer systems. nih.gov The highly polarizable nature of the bromine atom in this compound could also influence the refractive index of a material it is incorporated into, a key parameter for the design and fabrication of optical waveguides.

Utility in Proton Exchange Membrane Fuel Cells (PEMFCs)

Proton exchange membrane fuel cells (PEMFCs) are a clean energy technology that relies on the development of stable and efficient materials, particularly for the proton exchange membrane. researchgate.netmdpi.com These membranes are typically polymer-based and must possess high proton conductivity, good chemical and thermal stability, and mechanical robustness. mdpi.comyale.edu

While there is no direct research linking this compound to PEMFCs, functional materials incorporating benzanilide-like structures have been considered in the broader context of high-performance polymers. For example, polybenzimidazole, which has a related aromatic amide structure, is a known material for high-temperature PEMs. The thermal stability conferred by the benzanilide core of this compound could make it a candidate for inclusion as a monomer or additive in novel polymer membranes for PEMFCs, although extensive research would be needed to validate this potential. nih.gov

Development for Organic Photovoltaic Cells

In the field of organic photovoltaics (OPVs), the design of new donor and acceptor materials is a primary research focus. The electronic properties of this compound, influenced by its electron-withdrawing and electron-donating substituents, could make it a candidate for investigation in this area.

The benzanilide backbone provides a rigid framework that can be functionalized to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgrsc.org The strategic placement of bromine and methyl groups on the phenyl rings can alter these energy levels, which is a key strategy in designing materials for OPVs. While this specific molecule has not been reported in OPV literature, the general principles of molecular design for organic electronics suggest that derivatives of the N-phenylbenzamide structure could be of interest. rsc.orgrsc.org

Applications in Data Storage Devices

The potential of N-phenylbenzamide derivatives in molecular electronics suggests a possible, though currently theoretical, application in data storage. rsc.orgrsc.org Research has shown that N-phenylbenzamide structures can act as molecular rectifiers, or diodes, which are fundamental components of electronic circuits. rsc.orgrsc.orgresearchgate.net This rectifying behavior is dependent on the electronic asymmetry of the molecule.

The structure of this compound has an inherent asymmetry due to the different substituents on its two phenyl rings. This could lead to interesting charge transport properties at the single-molecule level. The ability to functionalize the N-phenylbenzamide backbone allows for the tuning of these electronic properties, which is a foundational concept for the development of molecular-scale data storage elements. rsc.orgrsc.orgresearchgate.net

Below is a table illustrating how functionalization can affect the electronic properties of N-phenylbenzamide derivatives, based on data for related compounds.

DerivativeFunctional GroupImpact on Electronic PropertiesPotential Application
N-phenylbenzamide (Parent)NoneBaseline conductance and rectificationMolecular Electronics
Methoxy-functionalized NPBAElectron-donatingRaises HOMO energy level, enhances rectificationMolecular Diodes
Alkyl-functionalized NPBASteric hindranceAffects molecular conformation and conductanceMolecular Switches

This table is illustrative and based on findings for N-phenylbenzamide derivatives to demonstrate the potential impact of functionalization. rsc.orgrsc.org

Contribution to Functional Materials Development

The most immediate and demonstrable potential of this compound is as a building block in the synthesis of more complex functional materials. Brominated benzanilides are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.com The bromine atom provides a reactive site for further chemical modifications through cross-coupling reactions, allowing for the construction of larger, more complex molecules with tailored properties.

The benzanilide moiety itself can be incorporated into polymer backbones to enhance thermal stability and mechanical strength, as seen in the development of certain fluoro-containing polyimide films. nih.gov Therefore, this compound serves as a versatile platform for the synthesis of new materials with applications potentially spanning electronics, optics, and separation technologies. The ability to selectively functionalize the molecule makes it a valuable component in the toolkit of materials chemists. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-(4-bromophenyl)-4-methylbenzamide and related benzanilides often involves a two-step process: the bromination of an aniline (B41778) followed by benzoylation. researchgate.net This classic approach can suffer from drawbacks such as low yields, poor selectivity, and complex purification processes. researchgate.net Consequently, a significant area of future research lies in the development of novel and more sustainable synthetic methodologies.

Recent advancements have focused on direct C(sp²)-H functionalization as a powerful tool for creating CAr-halogen bonds, offering a more efficient route to brominated benzanilides. mdpi.com One promising strategy involves switchable site-selective C(sp²)-H bromination, which can be controlled by the choice of a promoter. researchgate.netmdpi.com This allows for the regioselective synthesis of different brominated benzanilide (B160483) isomers from the same starting material, enhancing molecular diversity for bioactivity screening. researchgate.netmdpi.com Furthermore, the development of one-pot synthesis methods, such as those utilizing multicomponent reactions (MCRs), presents an atom-economical approach to generating densely substituted carbocycles from readily available substrates. researchgate.net

Future efforts will likely concentrate on refining these methods to improve yields, reduce waste, and utilize greener solvents and catalysts. The goal is to create synthetic pathways that are not only more efficient but also align with the principles of sustainable chemistry.

Advanced Mechanistic Elucidation of Biological Activities and Target Interactions

While this compound and its analogs have shown potential in various biological applications, a detailed understanding of their mechanisms of action and specific molecular targets is still an active area of research. Future investigations will aim to move beyond initial phenotypic screening to a more in-depth mechanistic analysis.

Computational methods such as molecular docking and molecular dynamics simulations are becoming increasingly crucial in this endeavor. scirp.org These in silico techniques can predict how these compounds bind to specific proteins, such as protein kinases, which are often implicated in diseases like cancer. scirp.org By simulating the interactions at a molecular level, researchers can identify key binding fragments and allosteric sites, providing a rational basis for their observed biological effects. scirp.org

Experimentally, techniques like X-ray crystallography can provide high-resolution structural data of the compound bound to its target, offering definitive proof of the binding mode. nih.gov Furthermore, advanced cell-based assays and proteomic approaches can help to identify the downstream signaling pathways affected by the compound, providing a comprehensive picture of its biological activity. researchgate.net A thorough understanding of these mechanisms is essential for the development of more potent and selective therapeutic agents.

Rational Design and Synthesis of Next-Generation this compound Analogues

Building on a deeper mechanistic understanding, the rational design and synthesis of next-generation analogues of this compound is a key future direction. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties. acs.org

The strategy of diversity-oriented synthesis (DOS) is a powerful approach for generating structurally diverse compound libraries. researchgate.net Starting from a common scaffold like brominated benzanilides, various chemical transformations, such as cross-coupling reactions to form new C-C or C-N bonds, can be employed to create a wide range of analogues. researchgate.net This allows for the systematic exploration of the chemical space around the parent molecule to identify structure-activity relationships (SAR).

Pharmacophore modeling is another valuable tool in rational drug design. scirp.orgacs.org By identifying the essential structural features required for biological activity, researchers can design new analogues that are more likely to be active. scirp.orgacs.org For instance, the N-phenylbenzamide linker has been identified as a key framework in some kinase inhibitors, and modifications to the surrounding chemical groups can be used to fine-tune the compound's activity and selectivity. scirp.org The synthesis of these next-generation analogues will often involve multi-step synthetic routes, requiring careful planning and execution. acs.org

Analogue Type Design Strategy Potential Advantage
Kinase InhibitorsModifying substituents on the phenyl rings to target specific kinase active sites. scirp.orgnih.govIncreased potency and selectivity for cancer therapy. nih.gov
Antimicrobial AgentsIncorporation of heterocyclic moieties like thiazole (B1198619). researchgate.netBroad-spectrum activity against resistant pathogens. researchgate.net
Photolabile CompoundsIntroduction of a photocaging group. nih.govSpatiotemporal control of biological activity for research applications. nih.gov

Exploration of New Interdisciplinary Applications beyond Current Scope

The versatility of the this compound scaffold suggests that its applications may extend beyond its currently explored biological activities. Future research will likely explore its potential in a variety of interdisciplinary fields.

One area of interest is materials science. The structural features of these compounds, including their ability to form specific intermolecular interactions like hydrogen bonds, could be exploited in the development of new materials with unique properties, such as in supramolecular chemistry for anion sensing. nih.gov

Another potential application is in the development of chemical probes for biological research. researchgate.net By attaching fluorescent tags or other reporter groups to the this compound core, researchers could create tools to visualize and study specific biological processes in living cells. The development of photocaged covalent inhibitors, for instance, allows for the precise control of a compound's activity using light, offering a powerful method to study cellular signaling pathways. nih.gov

Furthermore, the core structure could serve as a versatile starting point for the synthesis of a wide range of other heterocyclic compounds with diverse biological activities. core.ac.uk As our understanding of the chemical properties and biological potential of this compound grows, so too will the opportunities for its application in new and exciting areas of science and technology.

Q & A

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-4-methylbenzamide, and how can reaction conditions be optimized for academic-scale production?

The synthesis typically involves a condensation reaction between 4-bromoaniline and 4-methylbenzoyl chloride under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine or pyridine are used to neutralize HCl byproducts. Optimization includes controlling stoichiometric ratios (1:1.2 for acyl chloride to amine), reaction temperatures (60–80°C), and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Scaling to gram quantities requires careful monitoring of exothermic reactions and moisture exclusion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural purity?

Key techniques include:

  • 1H/13C NMR : Confirms aromatic proton environments (δ 7.2–8.0 ppm for bromophenyl and methylbenzamide groups) and carbonyl resonance (δ ~165 ppm) .
  • IR Spectroscopy : Identifies amide C=O stretching (~1660 cm⁻¹) and N-H bending (~1540 cm⁻¹) .
  • Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 304.03 for C14H12BrNO) .
  • HPLC : Assesses purity (>95%) using reversed-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do electronic effects from the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom’s strong electron-withdrawing nature activates the phenyl ring for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show enhanced electrophilicity at the para position, facilitating oxidative addition with Pd(0) catalysts like Pd(PPh3)4. Reaction optimization involves ligand selection (e.g., SPhos for steric bulk) and base choice (K2CO3 in DMF/H2O) to minimize dehalogenation side reactions .

Q. What strategies resolve contradictions in bioactivity data between enzymatic assays and whole-organism models?

Discrepancies may arise from differences in membrane permeability, metabolic stability, or off-target interactions. Methodological solutions include:

  • Physicochemical Profiling : LogP measurements (e.g., ~3.2 via shake-flask method) to assess lipid bilayer penetration .
  • Metabolite Identification : LC-MS/MS to track degradation products in insect hemolymph or mammalian plasma .
  • Target Engagement Assays : Fluorescent polarization or SPR to validate binding affinity to chitin synthase (Ki < 10 µM) .

Q. What computational approaches model electron density distribution to correlate with observed chemical properties?

Density-functional theory (DFT) using functionals like B3LYP/6-31G(d) calculates electron density maps, revealing charge localization on the bromine and carbonyl groups. Topological analysis (AIM theory) identifies critical bond paths and Laplacian values, correlating with hydrolysis susceptibility. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) predict aggregation behavior and solubility trends .

Q. How can crystallographic software determine 3D structure and intermolecular interactions?

Single-crystal X-ray diffraction data processed via SHELX suite (SHELXT for solution, SHELXL for refinement) resolves bond lengths (C-Br: ~1.90 Å) and dihedral angles between aromatic rings. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., Br···H-C interactions contributing 12% of crystal packing). Thermal ellipsoid plots assess conformational flexibility .

Q. What experimental designs study the compound’s potential as a chitin synthesis inhibitor?

  • In Vitro Assays : Radiolabeled [14C]-N-acetylglucosamine incorporation into chitin microfibrils, with IC50 determination using Helicoverpa armigera enzyme extracts .
  • In Vivo Models : Topical application on Tribolium castaneum larvae, monitoring mortality rates and cuticle deformities via SEM .
  • Resistance Studies : CRISPR-Cas9 knockouts of chitin synthase isoforms to identify target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.